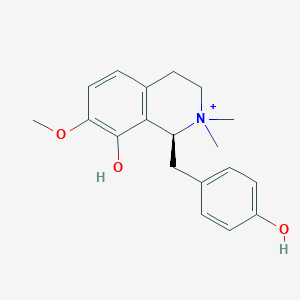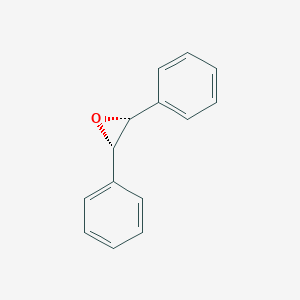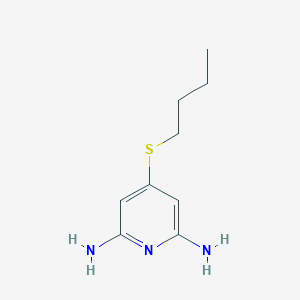![molecular formula C11H17NO B106204 4-[(Dimethylamino)methyl]-2,5-dimethylphenol CAS No. 16819-05-9](/img/structure/B106204.png)
4-[(Dimethylamino)methyl]-2,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]-2,5-dimethylphenol, commonly known as DMAP, is a chemical compound that is widely used in scientific research. It is a tertiary amine and phenol derivative that has a broad range of applications in various fields of chemistry and biology. DMAP is known for its ability to catalyze esterification and acylation reactions, and it has been extensively used as a catalyst in organic synthesis.
Mechanism Of Action
DMAP acts as a nucleophilic catalyst in organic synthesis. It facilitates the reaction by forming an intermediate complex with the reactants, which lowers the activation energy required for the reaction to occur. DMAP also stabilizes the intermediate complex by forming hydrogen bonds with the reactants, which enhances the reaction rate.
Biochemical And Physiological Effects
DMAP has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. DMAP has also been shown to inhibit the growth of some cancer cell lines, although the mechanism of action is not fully understood.
Advantages And Limitations For Lab Experiments
DMAP has several advantages as a catalyst in organic synthesis. It is a highly effective catalyst that is relatively inexpensive and easy to use. DMAP is also compatible with a wide range of reaction conditions and substrates. However, DMAP has some limitations as a catalyst. It can be toxic and corrosive, and it can react with some substrates to form unwanted by-products.
Future Directions
There are several future directions for research on DMAP. One area of research is the development of new catalysts that are more efficient and selective than DMAP. Another area of research is the application of DMAP in the synthesis of complex natural products, which could lead to the discovery of new drugs and therapeutic agents. Additionally, research could be conducted on the biochemical and physiological effects of DMAP, which could provide insights into its potential therapeutic applications.
Synthesis Methods
DMAP can be synthesized by reacting 2,5-dimethylphenol with formaldehyde and dimethylamine in the presence of a catalyst such as sodium hydroxide. The reaction yields DMAP as a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is widely used in the synthesis of esters, amides, and peptides. DMAP is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been shown to be an effective catalyst in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
properties
CAS RN |
16819-05-9 |
|---|---|
Product Name |
4-[(Dimethylamino)methyl]-2,5-dimethylphenol |
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |
InChI Key |
UXJAGSSVZDVPFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




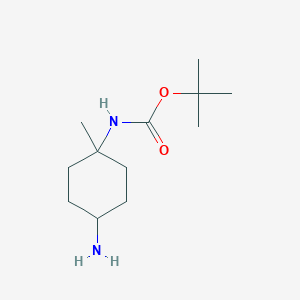
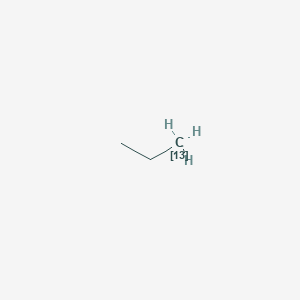

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)



![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)

